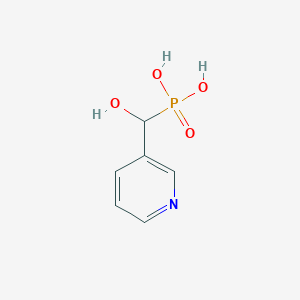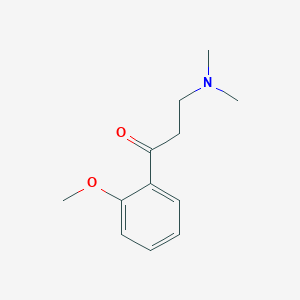
3-(Dimethylamino)-1-(2-methoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1-(2-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group and a methoxyphenyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2-methoxyphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and dimethylamine.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 2-methoxybenzaldehyde with dimethylamine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Acylation: The final step involves acylation of the amine with a suitable acylating agent, such as acetyl chloride, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-1-(2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(Dimethylamino)-1-(2-methoxyphenyl)propan-1-one is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals and other organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of probes or as a model compound in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of drugs targeting specific pathways or receptors.
Industry
Industrially, this compound can be used in the manufacture of specialty chemicals, including dyes, fragrances, and polymers. Its unique structure allows for diverse applications in material science.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-1-(2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-1-phenylpropan-1-one: Lacks the methoxy group, which may alter its reactivity and interaction with biological targets.
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one: The methoxy group is positioned differently, potentially affecting its chemical and biological properties.
3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one: The hydroxy group can introduce additional hydrogen bonding capabilities.
Uniqueness
3-(Dimethylamino)-1-(2-methoxyphenyl)propan-1-one is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its suitability for certain applications compared to similar compounds.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-(2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-13(2)9-8-11(14)10-6-4-5-7-12(10)15-3/h4-7H,8-9H2,1-3H3 |
Clave InChI |
VCEQRSOPBPYQJF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)C1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


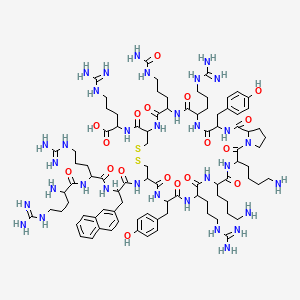
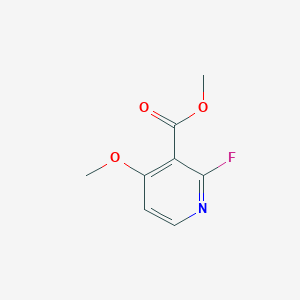

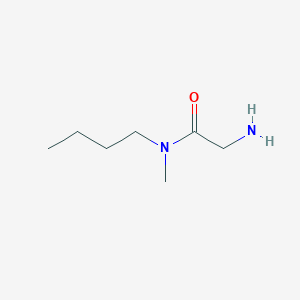
![3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene](/img/structure/B12115761.png)
![N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12115767.png)
![4-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12115775.png)
![5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12115778.png)
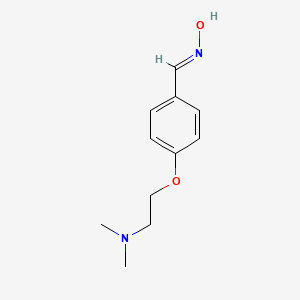
![2-{[4-(3-Acetamido-4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B12115782.png)
![6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole](/img/structure/B12115784.png)
![5-(4-fluorophenyl)-3-propyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12115790.png)

